molecular formula C20H20O4 B1675287 Licarin B CAS No. 51020-87-2

Licarin B

Cat. No.: B1675287
CAS No.: 51020-87-2
M. Wt: 324.4 g/mol
InChI Key: DMMQXURQRMNSBM-YZAYTREXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licarin B (CAS: 51020-87-2) is a neolignan belonging to the 8,3'-lactone structural class. Its molecular formula is C20H20O4, with a molecular weight of 324.37 g/mol . The compound features two defined stereocenters (2R,3R configuration) and an (E)-configured propenyl group, as confirmed by X-ray crystallography . This compound is primarily isolated from plants in the Lauraceae family, including Licaria aritu, Nectandra amazonum, and Machilus thunbergii . It is also synthesized via photochemical methods, such as Norrish II reactions, using 2-hydroxy-5-bromoacetophenone as a precursor .

This compound exhibits diverse biological activities:

  • Anti-tubercular activity: Inhibits Mycobacterium tuberculosis growth .
  • Insulin sensitization: Enhances glucose uptake via PPARγ/GLUT4 pathway activation .

Biochemical Analysis

Biochemical Properties

Licarin B interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It acts as a partial PPARγ receptor agonist, confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .

Cellular Effects

This compound has been shown to improve insulin sensitivity by upregulating the GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway . It also enhances adiponectin secretion and modulates the mRNA expression profile of PPARγ target genes C/EBPα, IRS-2, and LPL . In addition, this compound exhibits activity against the Toxoplasma gondii RH strain by damaging mitochondria and activating autophagy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to improve insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .

Temporal Effects in Laboratory Settings

It has been shown to lead to an increase in insulin sensitivity by regulating the expression and translocation of GLUT4 .

Dosage Effects in Animal Models

In animal models, this compound treatment significantly reduced the parasite burden in tissues compared to no treatment . It protected 90% of infected mice from death at a dosage of 50 mg/kg.bw .

Metabolic Pathways

This compound is involved in the PPARγ and insulin signaling pathways . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Biological Activity

Licarin B is a natural compound belonging to the class of neolignans, primarily isolated from various plant species. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound has garnered attention for its diverse biological activities, including anti-parasitic, anti-inflammatory, and anti-cancer properties. Its structural characteristics and bioactivity make it a compound of interest in medicinal chemistry and pharmacology.

1. Anti-Parasitic Activity

This compound has demonstrated significant activity against Toxoplasma gondii, a protozoan parasite responsible for toxoplasmosis. Research indicates that this compound exerts its effects by:

  • Mitochondrial Damage : It induces mitochondrial swelling and disrupts mitochondrial function, leading to the death of T. gondii .
  • Autophagy Activation : The compound promotes the formation of autophagosomes, which are crucial for cellular degradation processes. This was evidenced by transmission electron microscopy (TEM) showing extensive cytoplasmic vacuoles and nuclear disintegration in treated parasites .

The effective concentration (EC50) of this compound against T. gondii was determined through in vitro studies, revealing promising anti-proliferative effects at various concentrations.

2. Cytotoxicity and Cell Viability

In studies assessing cytotoxicity, this compound was tested on human foreskin fibroblast monolayers infected with T. gondii. The results indicated that this compound exhibits selective toxicity towards the parasite while maintaining cell viability in host cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 1: Summary of Biological Activities of this compound

ActivityMechanism/EffectReference
Anti-ToxoplasmaInduces mitochondrial damage and autophagy
CytotoxicitySelective toxicity towards T. gondii
Anti-inflammatoryPotential modulation of inflammatory pathways
ChemopreventiveSelective inhibition of cancer cell proliferation

Case Studies

  • Anti-Toxoplasma Efficacy : In a study involving BALB/c mice infected with T. gondii, treatment with this compound resulted in increased survival rates compared to untreated controls. Mice administered with this compound showed significant reductions in parasitic load, indicating its potential as an effective anti-parasitic agent .
  • Cytotoxicity Assessment : A comprehensive evaluation of cytotoxic effects revealed that this compound does not significantly impair the viability of human fibroblasts at effective doses against T. gondii. This suggests a favorable safety profile for therapeutic applications .

Scientific Research Applications

Anti-Parasitic Activity

Mechanism of Action Against Toxoplasma gondii

Licarin B has shown significant efficacy against Toxoplasma gondii, a parasite responsible for toxoplasmosis. Research indicates that this compound induces mitochondrial damage and activates autophagy in T. gondii, leading to cell death. Key findings include:

  • Mitochondrial Damage : Transmission electron microscopy revealed mitochondrial swelling and the formation of cytoplasmic vacuoles in treated parasites, indicating cellular distress and impairment of energy metabolism .
  • Autophagy Activation : Staining techniques demonstrated increased autophagosome formation and nuclear disintegration, suggesting that this compound promotes autophagic processes leading to parasite elimination .

In Vitro and In Vivo Studies

  • In Vitro Efficacy : In human foreskin fibroblast models, this compound exhibited dose-dependent anti-proliferative effects with an effective concentration (EC50) calculated for its inhibitory action on T. gondii growth .
  • In Vivo Efficacy : Animal studies in BALB/c mice demonstrated that treatment with this compound significantly improved survival rates post-infection with T. gondii, outperforming traditional treatments like sulfadiazine .

Anti-Inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating immune responses and inflammation.

  • Cell Viability Assays : Studies show that this compound can inhibit the phosphorylation of NF-κB p65, thereby reducing inflammatory responses in various cell types .
  • Comparative Analysis : In experiments comparing this compound to known anti-inflammatory agents, it exhibited superior activity at lower concentrations, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Research has highlighted the potential of this compound as a chemopreventive agent in cancer therapy. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.

  • Mechanistic Insights : this compound has been shown to affect multiple signaling pathways involved in cell proliferation and survival, including those related to apoptosis and oxidative stress management .
  • Case Studies : In murine models of chemically induced tumors, this compound demonstrated significant inhibition of tumorigenesis, supporting its role as a promising candidate for cancer prevention strategies .

Data Summary

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanism of ActionModel TypeKey Findings
Anti-ParasiticInduces mitochondrial damage; activates autophagyIn Vitro/In VivoSignificant reduction in T. gondii viability; improved survival in infected mice
Anti-InflammatoryModulates NF-κB pathwayCell LinesSuperior inhibition of inflammation compared to controls
AnticancerInduces apoptosis; inhibits proliferationMurine ModelsReduced tumor incidence in chemically induced tumors

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating and purifying Licarin B from natural sources?

this compound is typically isolated from Myristica fragrans (nutmeg) seeds using sequential extraction with non-polar to polar solvents (e.g., hexane, ethyl acetate). Column chromatography (silica gel or HPLC) is critical for purification, with TLC and NMR used to monitor fraction purity . To ensure reproducibility, document solvent ratios, temperature, and chromatographic conditions in detail, adhering to journal guidelines for experimental replication .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural identity?

Combined spectroscopic methods are mandatory:

  • ¹H/¹³C NMR for elucidating the neolignan skeleton.
  • HR-MS (High-Resolution Mass Spectrometry) to confirm molecular formula (C₂₀H₂₂O₄).
  • IR Spectroscopy to identify functional groups (e.g., methoxy, aryl rings).
  • HPLC-PDA for purity assessment (>95% by area normalization).
    Cross-reference spectral data with published neolignan libraries . For novel derivatives, include X-ray crystallography if feasible .

Q. Which in vitro assays are most reliable for evaluating this compound’s NO inhibition and insulin-sensitizing effects?

  • NO Inhibition : Use LPS-stimulated RAW 264.7 macrophages with Griess reagent to quantify nitrite levels. Include positive controls (e.g., L-NAME) and dose-response curves (IC₅₀ calculation) .
  • Insulin Sensitivity : 3T3-L1 adipocytes or C2C12 myotubes treated with this compound; measure GLUT4 translocation via immunofluorescence or glucose uptake assays (²-deoxyglucose uptake). Validate PPARγ activation with luciferase reporter assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies may arise from:

  • Source Variability : Nutmeg chemotypes differ in this compound content; quantify using qNMR or HPLC in each study .
  • Experimental Design : Ensure consistent cell lines (e.g., primary vs. immortalized), passage numbers, and serum conditions .
  • Data Normalization : Use internal controls (e.g., housekeeping genes for qPCR) and statistical tests (ANOVA with post-hoc corrections) to minimize false positives . Critically evaluate methodologies in conflicting papers using FINER criteria (Feasibility, Novelty, Ethics, Relevance) .

Q. What mechanistic models elucidate this compound’s dual modulation of PPARγ and GLUT4 in insulin signaling?

  • PPARγ Activation : Perform competitive binding assays with recombinant PPARγ-LBD (Ligand-Binding Domain) and co-activator recruitment assays (e.g., TR-FRET). Compare with rosiglitazone as a reference agonist .
  • GLUT4 Trafficking : Use total internal reflection fluorescence (TIRF) microscopy in live cells to track GLUT4 vesicle movement. Combine with siRNA knockdown of PPARγ to confirm pathway dependency .
  • Omics Integration : Transcriptomics (RNA-seq) and phosphoproteomics can identify downstream targets (e.g., AKT phosphorylation sites) .

Q. How should researchers design in vivo studies to validate this compound’s metabolic effects while minimizing confounding variables?

  • Animal Models : Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats. Include cohorts for acute (single-dose) vs. chronic (4–8 weeks) dosing .
  • Dose Optimization : Conduct pharmacokinetic studies (plasma/tissue LC-MS) to establish bioavailability and half-life .
  • Control Groups : Account for nutmeg’s other bioactive compounds (e.g., myristicin) via synthetic this compound vs. crude extract comparisons .

Q. What computational strategies predict this compound’s off-target interactions and toxicity risks?

  • Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability. Use AutoDock Vina with flexible side chains .
  • MD Simulations : Analyze ligand-receptor stability (PPARγ-LBD) over 100-ns trajectories (GROMACS/AMBER). Validate with mutagenesis (e.g., binding pocket residues C285A) .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity or genotoxicity risks .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Neolignans

Licarin B vs. Licarin A

Property This compound Licarin A
Structure 8,3'-lactone with (E)-propenyl 8,3'-lactone with methoxy group
Source Licaria aritu, Nectandra spp. Nectandra rigida, Machilus spp.
Bioactivity Anti-tubercular, caspase-3 inhibition Neuroprotection (ED50: 7.0 µg/mL in rat cortical cells), HL-60 apoptosis via caspase-3
Content in Plants 8.40 mg/100 g (leaf extracts) 0.06 mg/100 g (leaf extracts)
Mechanistic Notes Targets PPARγ/GLUT4 for insulin sensitivity Glutamate-induced neurotoxicity protection

Key Differences :

  • This compound’s (E)-propenyl group enhances anti-tubercular specificity, whereas Licarin A’s methoxy substitution correlates with neuroprotective potency.
  • This compound is more abundant in Schisandra henryi extracts, suggesting species-dependent biosynthesis .

This compound vs. Machilin B and Acuminatin

Compound Structure Bioactivity Source
Machilin B 8,3'-lactone with allyl Moderate cytotoxicity (cell lines unspecified) Machilus thunbergii
Acuminatin 8,3'-lactone with dihydroconiferyl Hepatoprotective, antioxidant Machilus obovatifolia
This compound 8,3'-lactone with propenyl Anti-tubercular, anti-cancer Lauraceae spp.

Key Insights :

  • Machilin B and this compound share structural similarities but differ in cytotoxic targets.

This compound vs. Schisantherin B (Non-Lactone Lignan)

Property This compound Schisantherin B
Class 8,3'-Lactone neolignan Dibenzocyclooctadiene lignan
Content 8.40 mg/100 g 361.24 mg/100 g
Activity Caspase-3 inhibition Antiviral, anti-inflammatory

Key Contrast :

  • Schisantherin B’s higher abundance and distinct ring structure correlate with broader antiviral effects, while this compound’s lactone framework favors enzyme inhibition .

Mechanistic and Pharmacological Distinctions

Anti-Tubercular Activity

This compound inhibits Mycobacterium tuberculosis through undefined targets, whereas communic acid (another Lauraceae-derived compound) suppresses mycobacterial growth via cell wall disruption . This compound’s propenyl group may enhance membrane permeability, a hypothesis requiring validation .

Anti-Cancer Pathways

This compound’s caspase-3 inhibition contrasts with obovatifol (a related neolignan from Machilius odoratissima), which induces apoptosis in P-388 and HT-29 cells without caspase-3 activation . This suggests structural nuances (e.g., stereochemistry) dictate apoptotic mechanisms.

Properties

IUPAC Name

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMQXURQRMNSBM-YZAYTREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317642
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51020-87-2
Record name (-)-Licarin-B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51020-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Licarin B
Licarin B
Licarin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.